molecular formula C18H22N2O4 B2957640 Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate CAS No. 2411338-29-7

Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate

Cat. No.: B2957640
CAS No.: 2411338-29-7
M. Wt: 330.384
InChI Key: CYMHEOHUPABSHS-BQYQJAHWSA-N
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Description

The compound "Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate" appears to be a synthetic derivative containing a pyrrolidinone core conjugated with a but-2-enoate ester.

Properties

IUPAC Name

methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-18(23)8-7-16(21)19-12-15-11-17(22)20(13-15)10-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHEOHUPABSHS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a complex structure that includes a pyrrolidine moiety and an enone functional group, which are often associated with various biological activities. Its molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 and it has a molecular weight of approximately 328.41 g/mol.

Pharmacological Activities

1. Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, N-Derivatives of related thiazolidinones showed antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 fold in some cases .

2. Anticancer Potential

Compounds with similar structural motifs have been evaluated for anticancer properties. Research has demonstrated that certain derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study on HSET inhibitors indicated that compounds targeting microtubule dynamics could effectively reduce tumor cell viability in vitro .

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with compounds containing the pyrrolidine structure. These effects may be linked to the modulation of neuroinflammatory pathways, which are crucial in conditions like Alzheimer’s disease and Parkinson’s disease .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, certain derivatives have been shown to inhibit HSET protein interactions, which are critical for mitotic spindle function in cancer cells .

2. Reactive Oxygen Species (ROS) Modulation

Compounds with similar structures often exhibit the ability to modulate ROS levels within cells, leading to either protective or cytotoxic effects depending on the concentration and context of exposure.

Case Studies

1. Antibacterial Activity Case Study

A study assessing the antibacterial efficacy of related thiazolidinone derivatives found that compound 8 , with a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, demonstrated significant potential as an antibacterial agent .

2. Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that methyl (E)-4-oxo derivatives can induce apoptosis through caspase activation pathways, leading to reduced cell proliferation rates in assays involving breast and colon cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Limitations of the Evidence:

  • lists structurally related compounds (e.g., "methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate") but lacks comparative data on activity, stability, or synthesis .
  • describes a composition containing "4-oxo-4-[(2-phenylethyl)amino]-butyric acid" paired with fipronil for pest control . While the core 4-oxo-4-amino butyric acid moiety is shared with the target compound, the esterification and pyrrolidinone modifications in the queried molecule likely alter its bioactivity and physicochemical properties.

Hypothetical Comparative Analysis (Based on Structural Analogues):

Property Target Compound 4-Oxo-4-[(2-phenylethyl)amino]-butyric Acid Methyl 1-(2-Phenylethyl)-Piperidine Carboxylate
Core Structure Pyrrolidinone + α,β-unsaturated ester Butyric acid derivative Piperidine carboxylate
Bioactivity (Inferred) Potential enzyme inhibition (e.g., proteases) Synergist for fipronil (pesticidal) Unclear (possible CNS modulation)
Solubility Likely low (ester and aromatic groups) Moderate (carboxylic acid) Low (ester and aromatic groups)
Stability Susceptible to hydrolysis (ester) Stable under acidic conditions Stable

Recommendations for Further Research

To address the knowledge gaps:

Synthesis and Characterization : Prioritize NMR, HPLC, and X-ray crystallography to confirm the compound’s structure and purity.

Comparative Studies: Evaluate its bioactivity against analogs such as "4-oxo-4-[(2-phenylethyl)amino]-butyric acid" in pest control or enzyme inhibition assays.

Database Exploration : Consult specialized repositories (e.g., PubChem, Reaxys) for unpublished data or patents beyond the provided evidence.

Notes on Evidence Reliability

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